3-Iodo-2-(methylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-2-(methylamino)phenol is an organic compound with the molecular formula C7H8INO It is a derivative of phenol, where the hydrogen atom at the third position is replaced by an iodine atom, and the hydrogen atom at the second position is replaced by a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-(methylamino)phenol can be achieved through several methods. One common approach involves the electrophilic halogenation of phenol with iodine. Another method involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile, such as a methylamino group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as mixing aryl benzeneboronic acid with potassium iodide in a methanol solution, followed by the addition of an oxidizing agent .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2-(methylamino)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a less oxidized state.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Nucleophiles: Nucleophiles like methylamine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
3-Iodo-2-(methylamino)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-2-(methylamino)phenol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the methylamino group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby affecting the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-4-(methylamino)phenol
- 3-Iodo-4-(methylamino)phenol
- 2-Iodo-5-(methylamino)phenol
Uniqueness
3-Iodo-2-(methylamino)phenol is unique due to the specific positioning of the iodine atom and the methylamino group on the phenol ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C7H8INO |
---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
3-iodo-2-(methylamino)phenol |
InChI |
InChI=1S/C7H8INO/c1-9-7-5(8)3-2-4-6(7)10/h2-4,9-10H,1H3 |
InChI Key |
HQOUVMGKTGBDAK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC=C1I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.